molecular formula C12H14N2S B2945860 [2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine CAS No. 862595-59-3

[2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine

Cat. No.: B2945860
CAS No.: 862595-59-3
M. Wt: 218.32
InChI Key: WPZKGWJJXXLEIB-UHFFFAOYSA-N
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Description

[2-(Methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine is a chemical compound featuring a benzylamine core that is disubstituted with a pyrrole ring and a methylsulfanyl (thiomethyl) group. The presence of both the electron-rich pyrrole and the sulfur-containing thioether group makes this molecule a valuable scaffold in medicinal chemistry and drug discovery research . Compounds containing pyrrole rings are of significant interest in pharmaceutical research due to their prevalence in biologically active molecules and are known to exhibit a wide range of pharmacological properties . The methanamine moiety serves as a versatile handle for further chemical derivatization, allowing researchers to synthesize a diverse array of analogs and derivatives. Similarly, the methylsulfanyl group can be a key functional group in structure-activity relationship (SAR) studies. This compound is intended for use as a building block in organic synthesis and as an intermediate in the development of novel chemical entities for research purposes. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-methylsulfanyl-6-pyrrol-1-ylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-15-12-6-4-5-11(10(12)9-13)14-7-2-3-8-14/h2-8H,9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPZKGWJJXXLEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1CN)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine typically involves multi-step organic reactions. One common method includes the formation of the phenyl ring with the desired substituents, followed by the introduction of the pyrrole ring and the methanamine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance production efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The phenyl ring allows for various substitution reactions, including electrophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, [2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new medications.

Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and biological context.

Comparison with Similar Compounds

(1H-Benzo[d]imidazol-2-yl)methanamine

  • Structure : A benzimidazole core replaces the phenyl ring, with an amine group at the benzylic position (Fig. 1 in ).
  • Key Differences : The benzimidazole system introduces aromatic nitrogen atoms, increasing hydrogen-bonding capacity and rigidity compared to the pyrrole and methylsulfanyl substituents in the target compound.
  • Biological Relevance : This compound and its derivatives exhibit antimicrobial activity, attributed to interactions with microbial enzymes or DNA .

1-(1-Methyl-1H-Pyrrol-2-yl)Methanamine

  • Structure : A methyl-substituted pyrrole ring directly attached to the methanamine group ().
  • Key Differences : The absence of a phenyl ring and methylsulfanyl group reduces molecular complexity and lipophilicity. The methyl group on the pyrrole may sterically hinder interactions compared to the unsubstituted pyrrole in the target compound.

(2-Ethyl-6-Methylphenyl)Methanamine

  • Structure : A phenyl ring with ethyl (C2) and methyl (C6) substituents ().
  • Key Differences : Alkyl groups enhance hydrophobicity but lack the electronic effects of sulfur (methylsulfanyl) or nitrogen (pyrrole). This compound’s simpler structure may limit its versatility in target binding.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Molecular Formula Molecular Weight Key Substituents LogP* (Predicted) Hydrogen Bond Donors
Target Compound C12H14N2S 218.32 -SMe, -N-C4H4 ~2.5 1 (NH2)
(1H-Benzo[d]imidazol-2-yl)methanamine C8H9N3 147.18 Benzimidazole ~1.8 2 (NH2, NH)
1-(1-Methyl-1H-pyrrol-2-yl)methanamine C6H10N2 110.16 Methylpyrrole ~0.9 1 (NH2)
(2-Ethyl-6-methylphenyl)methanamine C10H15N 149.23 Ethyl, Methyl ~2.7 1 (NH2)

*LogP values estimated using fragment-based methods.

Key Observations :

  • The target compound’s methylsulfanyl group increases lipophilicity (LogP ~2.5) compared to benzimidazole and methylpyrrole analogs.

Antimicrobial Potential

  • Benzimidazole Derivatives : Exhibit broad-spectrum antimicrobial activity, with MIC values as low as 6.25 µg/mL against Staphylococcus aureus . The rigid benzimidazole core likely enhances target binding.
  • Target Compound : While direct data are unavailable, the methylsulfanyl group may improve membrane permeability (similar to sulfur-containing antifungals like thiabendazole ), and the pyrrole ring could modulate interactions with bacterial enzymes.

Metabolic Stability

  • Pyrrole vs. Benzimidazole : Pyrrole-containing compounds often show faster metabolic clearance due to lower aromatic stability, whereas benzimidazoles resist oxidative degradation .

Biological Activity

Overview

[2-(methylsulfanyl)-6-(1H-pyrrol-1-yl)phenyl]methanamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, highlighting its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C12H14N2S, with a molar mass of 222.32 g/mol. The compound features a methylthio group, a pyrrole ring, and a phenylmethanamine moiety, which contribute to its unique reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H14N2S
Molar Mass222.32 g/mol
Density1.14 g/cm³ (predicted)
pKa7.66 (predicted)

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Pyrrole Ring : Utilizing the Paal-Knorr synthesis method.
  • Attachment to Phenyl Group : Employing Friedel-Crafts acylation reactions.
  • Introduction of Methanamine Group : Finalizing the structure through amination reactions.

These methods are optimized for yield and purity, often incorporating advanced techniques such as microwave-assisted synthesis to enhance efficiency.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has shown potential in inhibiting the growth of cancer cell lines, particularly those associated with colorectal and breast cancers. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific cellular targets involved in cell cycle regulation.

The biological activity of this compound is thought to be mediated through its binding to various molecular targets, including enzymes and receptors involved in critical biological pathways. This interaction can modulate enzyme activity or receptor signaling, leading to observable biological effects.

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various compounds, this compound was found to have a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA, indicating strong antimicrobial potential compared to standard antibiotics.

Case Study 2: Anticancer Activity
Another study focused on the compound's effects on A549 lung cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 5 µM, suggesting that it may be effective in targeting rapidly dividing cancer cells.

Q & A

Q. Yield Optimization :

  • Use anhydrous conditions and inert atmospheres for moisture-sensitive steps.
  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography or recrystallization. For example, yields of structurally similar triazine derivatives reached 69–72% under optimized conditions .

Basic: How can the structural integrity of this compound be confirmed experimentally?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Verify substituent positions (e.g., methylsulfanyl chemical shifts at ~2.1 ppm for S–CH₃).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity .
  • X-ray Crystallography :
    • Use SHELX programs (e.g., SHELXL) for refinement. For example, torsion angles like C–S–C–C (7.47–72.07°) and dihedral angles (4.03–9.77°) can validate spatial arrangement .
    • Report R factors (<0.08) and data-to-parameter ratios (>15:1) to ensure reliability .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from variability in experimental design. Mitigation strategies include:

Standardized Assays : Use validated protocols (e.g., OECD guidelines) for toxicity or efficacy studies.

Control Variables :

  • Purity: Confirm compound purity (>95%) via HPLC.
  • Solvent Effects: Compare activity in polar vs. non-polar solvents.

Computational Validation :

  • Perform PASS program predictions to estimate diuretic or receptor-binding activity, then correlate with in vivo results .

Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or trends.

Advanced: What methodologies are recommended for analyzing hydrogen-bonding networks in crystalline forms of this compound?

Answer:
Hydrogen bonding significantly impacts crystallization and stability. Key steps:

Graph Set Analysis :

  • Classify interactions (e.g., N–H···N, N–H···S) using Etter’s formalism. For example, intramolecular N–H···S contacts stabilize specific conformers .

Crystallographic Software :

  • Use SHELXPRO or ORTEP-3 to visualize interactions. Measure donor-acceptor distances (e.g., 3.707 Å for π-system interactions) and angles .

Thermal Motion Analysis :

  • Refine anisotropic displacement parameters to distinguish static vs. dynamic hydrogen bonds .

Advanced: How can density functional theory (DFT) studies enhance understanding of this compound’s reactivity?

Answer:
DFT provides insights into electronic properties and reaction pathways:

Geometry Optimization : Compare computed bond lengths/angles with experimental X-ray data (e.g., C–S bond length ~1.78 Å) .

Frontier Molecular Orbitals :

  • Calculate HOMO-LUMO gaps to predict electrophilic/nucleophilic sites.

Reaction Mechanism Modeling :

  • Simulate intermediates in sulfanyl-group substitution or pyrrole cyclization.

Non-Covalent Interactions :

  • Use NCI plots to visualize van der Waals or π-stacking forces in crystals .

Advanced: What strategies are effective for predicting and validating the pharmacological activity of this compound?

Answer:

In Silico Screening :

  • Use PASS software to predict diuretic, antiviral, or enzyme-modulating activity. Prioritize targets with Pa (probability of activity) > 0.7 .

In Vivo/In Vitro Correlation :

  • Validate predictions using rodent models (e.g., diuretic effects via urine output measurement).

Toxicity Profiling :

  • Classify compounds using LD₅₀ thresholds (e.g., "low-toxic" if LD₅₀ > 500 mg/kg) .

Advanced: How should researchers handle discrepancies in crystallographic refinement metrics (e.g., R factors) across studies?

Answer:
Discrepancies may stem from data quality or refinement protocols:

Data Collection :

  • Ensure high-resolution data (<1.0 Å) and >90% completeness.

Refinement Parameters :

  • Use SHELXL with restraints for disordered moieties (e.g., methylsulfanyl groups).

Validation Tools :

  • Cross-check with checkCIF to flag geometric outliers .

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